molecular formula C14H20N2O3 B1517326 1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one CAS No. 1087448-67-6

1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one

Cat. No. B1517326
CAS RN: 1087448-67-6
M. Wt: 264.32 g/mol
InChI Key: NIGKGVJLTWMZEA-UHFFFAOYSA-N
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Description

“1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one” is a chemical compound that can be used for pharmaceutical testing . It’s an active metabolite of midrodine and acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .


Synthesis Analysis

The synthesis of such compounds often involves the use of donor–acceptor cyclopropanes and primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a 2,5-dimethoxyphenyl group and an aminoethyl group .


Chemical Reactions Analysis

In the synthesis process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles .

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, the development of new methodologies for constructing complex molecules is a key area of interest. For instance, the synthesis of polysubstituted pyrroles via one-pot multicomponent reactions showcases the utility of pyrrolidine derivatives in constructing heterocyclic compounds, which are central to many pharmaceutical agents and organic materials (Lin et al., 2011). This method highlights the versatility of pyrrolidine and related structures in facilitating complex chemical transformations.

Material Science and Electro-optics

In material science, pyrrole-based donor-acceptor chromophores have been studied for their electro-optic properties. The layer-by-layer self-assembly of pyrrole-based chromophores demonstrates their potential in creating nonlinear optical/electro-optic materials with significant applications in photonics and optoelectronics (Facchetti et al., 2003). These materials are crucial for the development of advanced optical devices, including lasers, modulators, and sensors.

Pharmaceutical Development

Pyrrolidine derivatives also play a critical role in pharmaceutical development, serving as key intermediates or scaffolds in the synthesis of biologically active compounds. For example, the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds illustrate the importance of pyrrolidine-based structures in medicinal chemistry (Sroor, 2019). Such compounds are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s known that it acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .

Future Directions

The resulting di- and trisubstituted pyrrolidin-2-ones from the synthesis process can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

properties

IUPAC Name

1-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-12-8-10(11(15)9-13(12)19-2)5-7-16-6-3-4-14(16)17/h8-9H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGKGVJLTWMZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2CCCC2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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